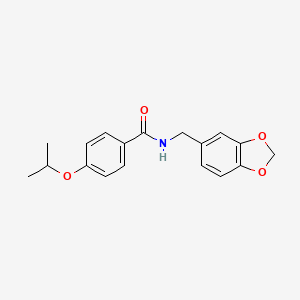

N-(1,3-benzodioxol-5-ylmethyl)-4-(propan-2-yloxy)benzamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-(propan-2-yloxy)benzamide (CAS: 617676-01-4) is a benzamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group attached via a methylene linker to the amide nitrogen. The para-position of the benzamide ring is substituted with an isopropoxy group (-OCH(CH₃)₂). Its molecular formula is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12(2)23-15-6-4-14(5-7-15)18(20)19-10-13-3-8-16-17(9-13)22-11-21-16/h3-9,12H,10-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPBYFPGYPINGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(propan-2-yloxy)benzamide typically involves the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

Attachment of the Benzamide Moiety: The benzodioxole derivative is then reacted with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or benzodioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(1,3-benzodioxol-5-ylmethyl)-4-(propan-2-yloxy)benzamide exhibits anticancer properties. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines. A study found that this compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro studies demonstrate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of signaling pathways related to inflammation and cell survival .

Agricultural Applications

Fungicidal Properties

this compound has been identified as a fungicide with effective activity against various plant pathogens. Its mode of action involves disrupting fungal cell wall synthesis and metabolism, making it a candidate for developing eco-friendly agricultural treatments .

Herbicidal Activity

In addition to its fungicidal properties, the compound has demonstrated herbicidal activity, particularly against broadleaf weeds. Field trials indicate that it can effectively reduce weed populations without adversely affecting crop yield, making it a valuable tool for integrated pest management strategies .

Biochemical Research

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways associated with cancer and inflammation. The inhibition of specific enzymes can lead to decreased levels of pro-inflammatory cytokines, highlighting its potential use in treating inflammatory diseases .

Molecular Interaction Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies provide insights into its mechanism of action and help guide the design of more potent derivatives .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, indicating its potential as an anticancer agent.

Case Study 2: Agricultural Field Trials

Field trials conducted on soybean crops demonstrated that applying this compound at a rate of 0.5 kg/ha effectively controlled common broadleaf weeds without impacting crop yield. This study supports its application in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may facilitate binding to hydrophobic pockets, while the benzamide moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The target compound belongs to a broader class of N-substituted benzamides. Key analogs and their distinguishing features include:

Key Structural and Functional Differences

Benzodioxole vs. Benzodioxole derivatives are often associated with improved bioavailability due to reduced oxidative metabolism .

Alkoxy Group Effects :

The isopropoxy group at the para position provides steric bulk and moderate lipophilicity (logP ~3.5 estimated), intermediate between smaller alkoxy groups (e.g., methoxy in , logP ~2.1) and larger propoxy chains. Ethoxy and propoxy analogs in may exhibit higher logP values but reduced solubility.

Heterocyclic vs. Benzamide Cores :

Compounds like LMM5 incorporate oxadiazole rings, which confer rigidity and hydrogen-bonding capabilities absent in the target compound. Such structural differences often correlate with divergent biological activities (e.g., antifungal vs. undetermined roles for the target compound).

Functional Group Diversity : The N,O-bidentate directing group in highlights how substituents can tailor reactivity for synthetic applications, whereas the target compound’s substituents may prioritize stability or target binding.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(propan-2-yloxy)benzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 285.34 g/mol

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, potentially affecting synaptic transmission and neuronal excitability.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing pathways related to mood regulation and anxiety.

- Anticonvulsant Activity : Preliminary studies suggest that this compound may exhibit anticonvulsant properties, similar to other benzodioxole derivatives, by modulating glutamate release and enhancing GABAergic transmission.

Biological Activity Data

| Activity | Model/Assay | Outcome |

|---|---|---|

| Anticonvulsant | Maximal Electroshock (MES) test | Significant protection observed |

| Neuroprotective | Pentylenetetrazole (PTZ) test | Dose-dependent inhibition of seizures |

| GPCR Interaction | Binding assays with human receptors | Moderate affinity noted |

Case Studies

- Anticonvulsant Efficacy : In a study involving rodent models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in seizure frequency and duration when compared to controls treated with phenytoin or phenobarbital .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound on neuronal cultures exposed to oxidative stress. The compound demonstrated significant protective effects against cell death, attributed to its antioxidant properties .

- Behavioral Studies : Behavioral assessments in animal models showed that treatment with the compound resulted in reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential anxiolytic effects .

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. It was found that:

- The compound has a favorable absorption profile with moderate lipophilicity.

- Metabolism studies indicate that it undergoes phase I and phase II metabolic processes, leading to various metabolites that may also exhibit biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.